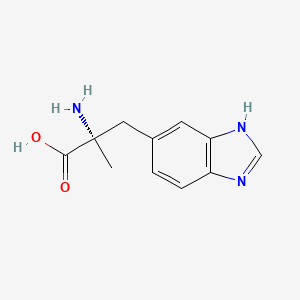
3-(5-Benzimidazolyl)-2-methylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Benzimidazolyl)-2-methylalanine is a compound that features a benzimidazole ring fused to an alanine derivative. Benzimidazole is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities. The presence of the benzimidazole ring in this compound makes it a compound of interest in various fields, including medicinal chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzimidazolyl)-2-methylalanine typically involves the condensation of 5-formyl-2’-deoxyuridine with arylenediamine derivatives under specific conditions. One common method employs microwave activation and sodium bisulfite catalysis to achieve nearly quantitative yields . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as batch processing and continuous flow techniques, can be applied to scale up the laboratory synthesis methods. The use of microwave-assisted synthesis can also be adapted for industrial applications to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Benzimidazolyl)-2-methylalanine undergoes various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the benzimidazole ring or the alanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the benzimidazole ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Wissenschaftliche Forschungsanwendungen
3-(5-Benzimidazolyl)-2-methylalanine has several scientific research applications, including:
Biology: The compound’s structural similarity to naturally occurring amino acids makes it useful in studying protein-ligand interactions and enzyme mechanisms.
Wirkmechanismus
The mechanism of action of 3-(5-Benzimidazolyl)-2-methylalanine involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity. For example, benzimidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(5-Benzimidazolyl)-2-methylalanine include other benzimidazole derivatives, such as:
- 2-(2-Benzimidazolyl)-2-methylalanine
- 5,6-Dimethylbenzimidazole
- 2-(4-Thiazolyl)benzimidazole
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the benzimidazole ring and the presence of the alanine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
26310-01-0 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
(2S)-2-amino-3-(3H-benzimidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13N3O2/c1-11(12,10(15)16)5-7-2-3-8-9(4-7)14-6-13-8/h2-4,6H,5,12H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
RBIXRMRQXIKCRD-NSHDSACASA-N |
Isomerische SMILES |
C[C@](CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)N=CN2)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















